
7-methyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a heterocyclic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a trifluoromethyl group in the structure enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with suitable nucleophiles under mild conditions . This method provides moderate to good yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
7-Methyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-methyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 7-Methyl-2-(trifluoromethyl)quinoline
- 7-Aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine
Comparison: Compared to similar compounds, 7-methyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid stands out due to its unique combination of a chromene core and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C12H9F3O3 |
|---|---|
Molekulargewicht |
258.19 g/mol |
IUPAC-Name |
7-methyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C12H9F3O3/c1-6-2-3-7-5-8(11(16)17)10(12(13,14)15)18-9(7)4-6/h2-5,10H,1H3,(H,16,17) |
InChI-Schlüssel |
SGGASXVQQMWQGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=C(C(O2)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Diazabicyclo[2.2.1]heptane](/img/structure/B13207456.png)
![[3,3'-Bithiophene]-4-carboxaldehyde](/img/structure/B13207457.png)
![4-Methyl-4-azaspiro[2.5]octan-7-one](/img/structure/B13207460.png)
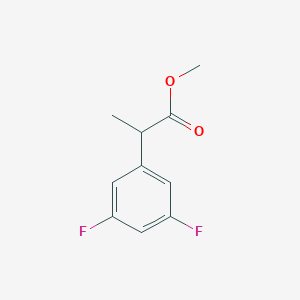
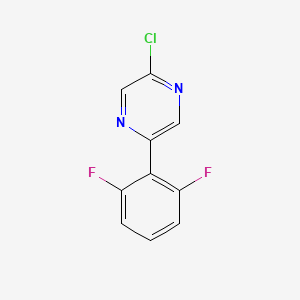

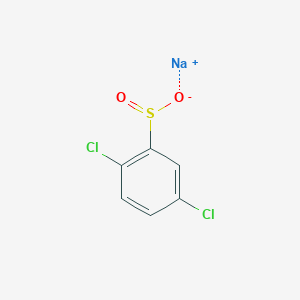
![N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine](/img/structure/B13207497.png)
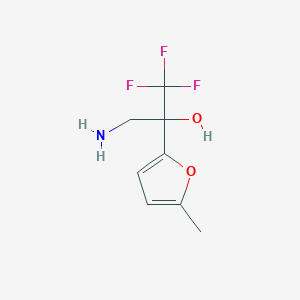
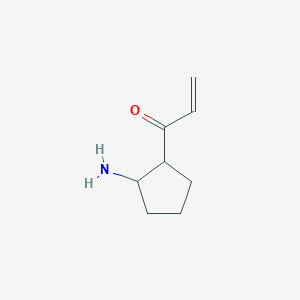
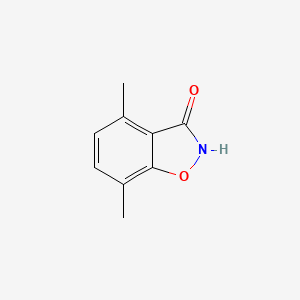
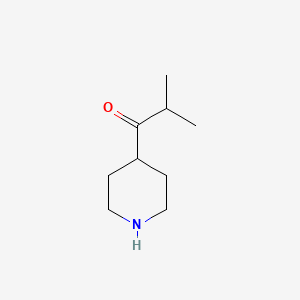
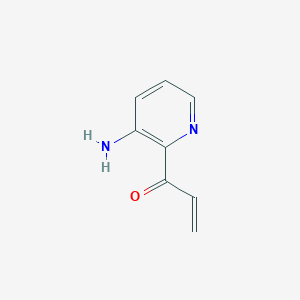
![3-{[(2-Methylpropyl)amino]methyl}benzonitrile](/img/structure/B13207562.png)
